Melanoma-associated antigen C2 is a member of the melanoma antigen gene family, which is primarily expressed in various types of tumors but not in normal tissues, except for the testis. It is encoded by the MAGEC2 gene located on the X chromosome. This protein has been implicated in tumorigenesis and cancer progression, particularly in melanoma and other malignancies. The expression of melanoma-associated antigen C2 is associated with enhanced tumor cell survival and metastasis through its interaction with critical signaling pathways, notably the signal transducer and activator of transcription 3 pathway.
Melanoma-associated antigen C2 falls under the classification of cancer-testis antigens, which are typically restricted to germ cells in the testis but can be aberrantly expressed in various cancers. The MAGEC2 gene is part of a larger family of MAGE genes that includes several subfamilies (Type I MAGEs) characterized by their oncogenic potential. These proteins are known to interact with various cellular proteins, influencing processes such as transcription regulation and apoptosis .
Methods: The synthesis of peptides derived from melanoma-associated antigen C2 can be achieved through solid-phase peptide synthesis techniques, such as Merrifield synthesis. This approach allows for the efficient assembly of peptide sequences that can be used for research and therapeutic applications .
Technical Details: The synthesis process typically involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage steps to yield the final peptide product. Advanced techniques such as high-performance liquid chromatography may be employed to purify the synthesized peptides.
The molecular structure of melanoma-associated antigen C2 has been studied using various bioinformatics tools and experimental techniques. The protein comprises a sequence that includes a transactivation domain, which is essential for its interaction with transcription factors and other regulatory proteins .
Data: The amino acid sequence of melanoma-associated antigen C2 reveals structural motifs that facilitate its function as a transcriptional coactivator. Studies have shown that it interacts with transcription coactivators like TAF9, which plays a crucial role in gene expression regulation .
Melanoma-associated antigen C2 participates in several biochemical reactions within the cell, particularly involving its interactions with signaling molecules. One notable reaction involves its binding to phosphorylated forms of signal transducer and activator of transcription 3, leading to the stabilization of this protein and preventing its degradation .
Technical Details: The interaction between melanoma-associated antigen C2 and signal transducer and activator of transcription 3 has been characterized through co-immunoprecipitation assays, revealing its role in modulating cellular responses to growth signals.
Melanoma-associated antigen C2 exerts its effects primarily through the activation of signal transducer and activator of transcription 3 signaling pathways. By stabilizing phosphorylated signal transducer and activator of transcription 3, melanoma-associated antigen C2 enhances cell survival and promotes oncogenic processes.
Process: Upon activation, signal transducer and activator of transcription 3 translocates to the nucleus where it regulates gene expression related to cell proliferation and survival. Melanoma-associated antigen C2's ability to inhibit proteasomal degradation contributes significantly to this process .
Relevant studies have characterized these properties using techniques such as circular dichroism spectroscopy and differential scanning calorimetry .
Melanoma-associated antigen C2 has significant potential in scientific research and therapeutic applications:
Recent advancements have explored its role in enhancing the efficacy of treatments like nanosecond pulsed electric fields, which have been shown to increase the expression of melanoma-specific antigens .
MAGEC2 (Melanoma-Associated Antigen C2) is located on the X chromosome (Xq27.2), within a cluster of type I MAGE genes that exhibit testis-restricted expression in healthy tissues [1] [9]. This locus is characterized by high genomic instability and epigenetic plasticity, facilitating MAGEC2's aberrant reactivation in cancers. Phylogenetically, MAGE genes originated from a single ancestral gene in early eukaryotes, with MAGEC2 emerging during primate evolution as part of a rapid expansion of cancer-testis antigens (CTAs) in placental mammals [2]. Unlike ubiquitously expressed type II MAGEs (e.g., MAGE-D), type I genes like MAGEC2 show species-specific diversification. Humans uniquely possess the MAGE-C subfamily, absent in rodents, which have evolved paralogs like Mage-k1 [2]. This evolutionary trajectory underscores MAGEC2's role in germline development and its exploitation in malignancies.
Table 1: Genomic and Evolutionary Features of MAGEC2
Feature | Detail | Significance |
---|---|---|
Chromosomal Location | Xq27.2 | Epigenetic vulnerability; frequent reactivation in cancers |
Gene Structure | 3 exons; single coding exon | Conserved among type I MAGE genes |
Phylogenetic Emergence | Primate-specific | Absent in non-mammals and rodents; linked to placental adaptation |
Normal Tissue Expression | Testis-specific (spermatogonia) | Immune-privileged site; avoids autoimmune targeting |
Cancer Reactivation | Broad (melanoma, TNBC, HCC, lung cancer) | Contributes to oncogenic pathways and immune evasion |
The MAGEC2 (43-57) peptide encompasses a critical segment of the MAGE homology domain (MHD), spanning residues 43–57. This α-helical region is indispensable for protein-protein interactions, particularly with E3 ubiquitin ligases like TRIM28 [8] [9]. Key features include:
Functional studies demonstrate that this peptide is necessary for MAGEC2's oncogenicity. CRISPR-Cas9 disruption of this region abrogates TRIM28 binding, restoring p53 transactivation and inhibiting metastasis in melanoma models [5] [6].
Table 2: Functional Motifs in MAGEC2 (43-57) Peptide
Motif/Residue | Position | Function | Binding Partner |
---|---|---|---|
Hydrophobic Core | 48–52 | TRIM28 binding interface; enhances E3 ligase processivity | TRIM28 RING domain |
Bipartite NLS | 45–50 | Nuclear import; DNA repair complex recruitment | Importin-α |
Tyr49 Phosphosite | 49 | Kinase activation site; stabilizes TAF9 binding | Src kinase, TAF9 |
Conserved Helix | 43–57 | Structural scaffold for MAGE-specific interactions | Multiple E3 ligases |
MAGEC2 reactivation in tumors is driven by three synergistic mechanisms:
Notably, MAGEC2 expression associates with advanced disease: In lung adenocarcinoma, its upregulation predicts lymph node metastasis (OR = 3.2, p = 0.008) [3].
Table 3: Regulatory Mechanisms of MAGEC2 in Human Cancers
Mechanism | Inducing Factor | Tumor Context | Functional Outcome |
---|---|---|---|
Promoter Hypomethylation | DNMT1 loss/TET activation | HCC, Melanoma | 40-fold expression increase; correlates with grade |
AP-1 Transactivation | BRAF/HRAS mutations | Melanoma, NSCLC | MAPK-dependent transcription; blocked by inhibitors |
Ca2+-FOS Axis | Hypercalcemia (CIH) | TNBC, Myeloma | Calcium-dependent MAGEC2 induction; promotes growth |
Lineage Factors | SOX10, TCFL5 | Germ cell tumors | Testis-specific program re-expression |
The MAGEC2 (43-57) peptide nucleates multi-protein complexes that drive oncogenesis through:
These interactions position MAGEC2 (43-57) as a signaling hub that coordinates metabolic reprogramming, cytoskeletal dynamics, and immune suppression.
Table 4: MAGEC2 (43-57)-Dependent Protein Interactions in Cancer
Interaction Partner | Complex Function | Downstream Effect | Therapeutic Implication |
---|---|---|---|
TRIM28-UBE2H | E3/E2 ubiquitin ligase activation | p53/FBP1/AMPK degradation; Warburg effect | Bortezomib restores FBP1 [8] |
TAF9 | Transcriptional coactivation | STAT3 activation; RhoA-mediated invasion | STAT3 inhibitors block metastasis [4] |
RING1B (PRC1) | Epigenetic silencing | HOX gene repression; dedifferentiation | EZH2 inhibitors reverse silencing |
CD8+ T-cells | Immune synapse disruption | Reduced cytolytic activity | Checkpoint inhibitors synergize [10] |
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